molecular formula C19H19F3N6OS B2841854 (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034412-91-2

(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2841854
CAS No.: 2034412-91-2
M. Wt: 436.46
InChI Key: NBUASOPWYOOBGN-UHFFFAOYSA-N
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Description

(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19F3N6OS and its molecular weight is 436.46. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Analysis

The study of isomorphous structures, including those similar to (1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, has provided insights into the chlorine-methyl exchange rule. These structures exhibit extensive disorder, which complicates automatic detection of isomorphism in data-mining procedures, such as searches of the Cambridge Structural Database (Swamy et al., 2013).

Potential Anticancer Activity

Research into novel anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, which are structurally related, has demonstrated significant anticancer activity in cervical cancer cells, including HeLa and SiHa. These compounds have been found to activate p53, a crucial tumor suppressor, indicating potential pathways for therapeutic intervention (Kamal et al., 2012).

Antimicrobial Applications

A study on novel pyrazole and isoxazole derivatives, similar in structure, highlighted their potent antibacterial and antifungal activities. These findings suggest potential applications in combating resistant microbial strains, underscoring the importance of such compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).

Enzyme Inhibition and Molecular Docking

Compounds structurally related to this compound have shown promise in enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking studies of these compounds indicate significant interactions at the enzyme active sites, offering insights into their potential as therapeutic agents (Cetin et al., 2021).

Properties

IUPAC Name

(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6OS/c1-12-23-16(19(20,21)22)11-17(24-12)27-5-7-28(8-6-27)18(29)14-10-13(25-26(14)2)15-4-3-9-30-15/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUASOPWYOOBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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